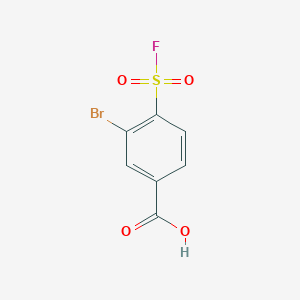

3-Bromo-4-(fluorosulfonyl)benzoic acid

Description

Positional Isomerism and Structural Features of Halogenated Fluorosulfonyl Benzoic Acids

The specific placement of the bromo and fluorosulfonyl groups on the benzoic acid scaffold is crucial to the chemical behavior of 3-Bromo-4-(fluorosulfonyl)benzoic acid. Positional isomers, where these groups are arranged differently around the benzene (B151609) ring, exhibit distinct properties. The acidity of the benzoic acid, for instance, is influenced by the electronic effects of the substituents. Both bromine and the fluorosulfonyl group are electron-withdrawing, and their positions relative to the carboxylic acid group modulate the pKa value. libretexts.orglibretexts.orgfiveable.mequora.comstackexchange.com

The "ortho-effect," a phenomenon observed in substituted benzoic acids, suggests that an ortho-substituent, regardless of its electronic nature, generally increases the acidity of the benzoic acid. libretexts.org This is often attributed to a combination of steric and electronic factors. In the case of halogenated fluorosulfonyl benzoic acids, the interplay of inductive and resonance effects of both the halogen and the fluorosulfonyl group, combined with their positions, results in a unique set of physicochemical properties for each isomer.

Below is a comparison of the predicted properties of this compound and some of its isomers.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP | InChIKey |

| This compound | C7H4BrFO4S | 282.07 | 1.9 | BXXKIEXNNBQETA-UHFFFAOYSA-N |

| 4-Bromo-3-(fluorosulfonyl)benzoic acid | C7H4BrFO4S | 283.07 | 1.9 | WPZTZMWUYUGLKJ-UHFFFAOYSA-N |

| 2-Bromo-4-(fluorosulfonyl)benzoic acid | C7H4BrFO4S | 283.07 | 1.9 | Not Available |

Data sourced from PubChem and other chemical suppliers. uni.lubldpharm.com

Significance of the Fluorosulfonyl Moiety in Advanced Synthetic Methodologies

The fluorosulfonyl group (-SO2F) is a key feature that imparts significant value to this compound in modern organic synthesis. This functional group is notably stable and has found widespread use in the realm of "click chemistry," specifically in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. oup.comrsc.orgfao.orgresearchgate.netnih.gov SuFEx chemistry allows for the rapid and efficient formation of robust chemical linkages under mild conditions, making it a powerful tool for the assembly of complex molecules, polymers, and biomolecules. oup.comrsc.orgfao.orgresearchgate.net

The fluorosulfonyl group can act as a "warhead" in the design of covalent inhibitors for drug discovery. acs.org Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a "Goldilocks" reactivity, being stable enough to be biocompatible but reactive enough to form covalent bonds with specific amino acid residues (like tyrosine, lysine, serine, and histidine) within a protein's binding site. acs.org This has opened new avenues for developing highly selective and potent therapeutic agents.

Overview of Research Directions in Aryl Sulfonyl Fluoride Chemistry

The field of aryl sulfonyl fluoride chemistry is a vibrant area of research with several key directions. A major focus is the development of novel and efficient synthetic methods for their preparation. mdpi.comnih.govorganic-chemistry.orgrsc.org This includes the use of various starting materials and catalytic systems to access a wide array of structurally diverse aryl sulfonyl fluorides. mdpi.comnih.govorganic-chemistry.orgrsc.org

Another significant research thrust is the expansion of their applications in materials science and medicinal chemistry. In materials science, the robust nature of the linkages formed via SuFEx reactions is being exploited to create novel polymers and functional materials. rsc.org In medicinal chemistry, the unique reactivity of the sulfonyl fluoride group is being harnessed to design sophisticated covalent probes for chemical biology and to develop next-generation covalent drugs that can target previously "undruggable" proteins. acs.org The development of new SuFEx-based linkers and the exploration of their reactivity continue to be active areas of investigation. oup.com

Contextualization within Benzoic Acid Derivative Research

Benzoic acid and its derivatives have long been fundamental building blocks in organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to polymers and dyes. google.comijcrt.orgglobalscientificjournal.comgoogleapis.comnih.gov Research in this area is continually evolving, with a focus on creating novel derivatives with enhanced or specific functionalities.

This compound fits squarely within this context as a highly functionalized benzoic acid derivative. The presence of three distinct reactive sites allows for orthogonal chemical modifications, enabling the synthesis of complex molecular architectures. The incorporation of the fluorosulfonyl group, in particular, aligns with the current trend of utilizing specialized functional groups to achieve high selectivity and efficiency in chemical synthesis, as exemplified by the rise of click chemistry. The development and utilization of such multi-functionalized building blocks are crucial for advancing various fields that rely on the synthesis of novel organic molecules. For instance, halogenated benzoic acid derivatives are explored for their potential in on-surface synthesis to create well-defined molecular structures. researchgate.net Furthermore, various substituted benzoic acids have been investigated for their biological activities, including as enzyme inhibitors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H4BrFO4S |

|---|---|

Molecular Weight |

283.07 g/mol |

IUPAC Name |

3-bromo-4-fluorosulfonylbenzoic acid |

InChI |

InChI=1S/C7H4BrFO4S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3H,(H,10,11) |

InChI Key |

BXXKIEXNNBQETA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)S(=O)(=O)F |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Insights of 3 Bromo 4 Fluorosulfonyl Benzoic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group on the aromatic ring is a classical functional group in organic chemistry, participating in well-established reactions such as esterification and amidation.

Esterification Reactions and Mechanisms

The conversion of the carboxylic acid moiety of 3-Bromo-4-(fluorosulfonyl)benzoic acid to an ester is a fundamental transformation. A primary method to achieve this is through Fischer esterification. This acid-catalyzed nucleophilic acyl substitution involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). libretexts.org

The mechanism proceeds in several reversible steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Alcohol : A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

Elimination of Water : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. libretexts.org

Deprotonation : The protonated ester is deprotonated by a base (such as water or the alcohol) to regenerate the acid catalyst and yield the final ester product. libretexts.org

Amide Formation and Peptide Coupling Methodologies

The formation of an amide bond from the carboxylic acid group requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. Direct reaction between a carboxylic acid and an amine is generally unfavorable. This activation is typically achieved using peptide coupling reagents. rsc.orgresearchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, promoting amide bond formation under mild conditions. libretexts.org

Commonly used peptide coupling methodologies applicable to this compound include:

Carbodiimides : Reagents like Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide. libretexts.org

Aminium/Uronium and Phosphonium Salts : Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate activated esters in situ, leading to high yields and minimal side reactions. researchgate.net HATU-mediated amide couplings have been specifically noted in the context of synthesizing molecules containing sulfonyl fluoride (B91410) groups. nih.gov

Table 1: Common Peptide Coupling Reagents for Amide Formation

| Reagent Class | Abbreviation | Full Name |

|---|---|---|

| Carbodiimide | DCC | Dicyclohexylcarbodiimide |

| Carbodiimide | EDC / EDAC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Aminium/Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| Aminium/Uronium Salt | HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that aromatic carboxylic acids like this compound are generally resistant to. This stability arises from the strength of the sp²-sp² carbon-carbon bond between the aromatic ring and the carboxyl carbon. While specific decarboxylation pathways for this particular compound are not widely documented in the literature, the reaction would typically require harsh conditions, such as very high temperatures or the use of specialized catalysts like copper salts in quinoline. The electronic properties of the bromo and fluorosulfonyl substituents would also influence the conditions required for such a transformation.

Reactions Involving the Sulfonyl Fluoride Moiety

The sulfonyl fluoride (SO₂F) group is an increasingly important functional group, particularly in chemical biology and drug discovery. It serves as a latent electrophile, exhibiting a unique balance of stability and reactivity.

Nucleophilic Attack and Electrophilic Characteristics of Sulfonyl Fluorides

Aromatic sulfonyl fluorides are characterized by their relative inertness to hydrolysis and general nucleophilic attack under physiological conditions. nih.govrsc.org However, their electrophilic nature can be unmasked within the specific microenvironment of a protein binding site, making them valuable covalent modifiers. nih.govnih.gov This "privileged reactivity" allows a molecule containing a sulfonyl fluoride to be stable in aqueous environments yet react with specific nucleophilic amino acid residues once bound to its protein target. rsc.orgnih.gov The sulfur-fluorine bond is exceptionally stable, but its exchange can be triggered by the right conditions. acs.org

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains, forming stable covalent adducts. This broad reactivity contrasts with more traditional covalent warheads that primarily target cysteine. nih.govacs.org

Table 2: Nucleophilic Amino Acid Residues Targeted by Sulfonyl Fluorides

| Amino Acid | Nucleophilic Group | Reference |

|---|---|---|

| Lysine (Lys) | ε-amino group | rsc.orgacs.orgacs.orgenamine.net |

| Tyrosine (Tyr) | Phenolic hydroxyl group | rsc.orgacs.orgacs.orgenamine.net |

| Serine (Ser) | Hydroxyl group | rsc.orgacs.orgenamine.net |

| Histidine (His) | Imidazole ring | acs.orgacs.orgenamine.net |

| Threonine (Thr) | Hydroxyl group | nih.govenamine.net |

The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the substituents on the aromatic ring, allowing for fine-tuning of its electrophilicity for specific applications. acs.org

Role in "Click Chemistry" and Bioconjugation Strategies

The reaction between a sulfonyl fluoride and a nucleophile is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful addition to the family of "click chemistry" reactions. acs.orgwesleyan.edu Click chemistry is characterized by reactions that are high-yielding, modular, and generate only inoffensive byproducts. SuFEx fits these criteria, providing a reliable method for forging robust connections between molecular fragments. wesleyan.edu

This reactivity is widely exploited in bioconjugation strategies. nih.gov By incorporating a sulfonyl fluoride "warhead" like the one present in this compound into a ligand, researchers can create highly selective covalent probes and inhibitors. rsc.orgacs.org These molecules can be used to:

Identify and validate drug targets : Covalently labeling a protein target allows for its identification and study. rsc.org

Develop covalent inhibitors : Forming a permanent bond with a key residue in an enzyme's active site can lead to potent and long-lasting inhibition. nih.gov

Map binding sites : The specific residue that reacts with the sulfonyl fluoride can pinpoint its location within a protein's binding pocket. rsc.org

The SuFEx reaction enables the rapid synthesis of diverse compound libraries for screening and has become a vital tool in chemical biology and medicinal chemistry. nih.govacs.org

Formation of Sulfonamide Derivatives

The fluorosulfonyl group of this compound is a key functional group that readily undergoes nucleophilic substitution to form a variety of sulfonamide derivatives. This reactivity is attributed to the high electrophilicity of the sulfur atom, which is enhanced by the presence of the electron-withdrawing fluorine and oxygen atoms. The reaction typically proceeds by the attack of a nucleophile, such as a primary or secondary amine, on the sulfur atom of the sulfonyl fluoride. This is followed by the displacement of the fluoride ion, which is a good leaving group.

The general reaction can be represented as follows:

Ar-SO₂F + 2 RNH₂ → Ar-SO₂NHR + [RNH₃]⁺F⁻

Where 'Ar' represents the 3-bromo-4-carboxyphenyl group and 'R' represents an alkyl or aryl substituent from the amine. The use of an excess of the amine or an additional base is common to neutralize the hydrogen fluoride that is formed as a byproduct.

The formation of sulfonamides from sulfonyl fluorides is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov This type of reaction is valued for its high efficiency and the stability of the resulting sulfonamide bond. nih.gov While specific studies detailing the synthesis of sulfonamide derivatives directly from this compound are not abundant in the provided search results, the general reactivity of aryl sulfonyl fluorides is well-established. For instance, the reaction of similar sulfonyl chlorides, which are also highly reactive, with amines or alcohols leads to the formation of sulfonamides or sulfonate esters, respectively.

It is important to note that the reactivity of the sulfonyl fluoride can be influenced by the other substituents on the aromatic ring. In the case of this compound, the presence of the electron-withdrawing bromine atom and carboxylic acid group is expected to further increase the electrophilicity of the sulfur center, thereby facilitating the nucleophilic attack for sulfonamide formation.

Reactivity of the Aromatic Ring System

The aromatic ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS). numberanalytics.com This is due to the strong electron-withdrawing nature of both the bromine atom and the fluorosulfonyl group. numberanalytics.com These groups decrease the electron density of the benzene (B151609) ring, making it less nucleophilic and therefore less reactive towards electrophiles. numberanalytics.com

In electrophilic aromatic substitution reactions, an electrophile attacks the electron-rich aromatic ring. wikipedia.org The rate of this reaction is highly dependent on the nature of the substituents already present on the ring. Electron-donating groups activate the ring, while electron-withdrawing groups deactivate it. numberanalytics.com Both halogens (like bromine) and sulfonyl groups are classified as deactivating groups. numberanalytics.com

The general mechanism for electrophilic aromatic substitution involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.org The deactivating groups on this compound destabilize this intermediate, thus slowing down the reaction rate.

The bromine atom on the aromatic ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org For this compound, a Suzuki coupling would involve the reaction of the bromo-substituted ring with a suitable boronic acid.

A general scheme for the Suzuki coupling of this compound is shown below:

Scheme 1: General Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | R-B(OH)₂ | Pd(0) complex | e.g., K₂CO₃, Cs₂CO₃ | 3-R-4-(fluorosulfonyl)benzoic acid |

R represents an aryl, vinyl, or alkyl group.

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction and can be optimized to achieve high yields.

Sonogashira Coupling:

The Sonogashira reaction is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org

The Sonogashira coupling of this compound would proceed as follows:

Scheme 2: General Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| This compound | H−C≡C−R | Pd(0) complex | Cu(I) salt | e.g., Et₃N, piperidine | 3-(R-C≡C)-4-(fluorosulfonyl)benzoic acid |

R represents a hydrogen, alkyl, or aryl group.

The mechanism of the Sonogashira reaction involves a palladium cycle and a copper cycle. wikipedia.org The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination then affords the final product. wikipedia.org Copper-free Sonogashira protocols have also been developed. libretexts.org

The fluorine atom in the fluorosulfonyl group (-SO₂F) primarily exerts its influence on the reactivity of the aromatic ring through its strong electron-withdrawing inductive effect. This effect significantly deactivates the ring towards electrophilic attack. While halogens are generally considered ortho-, para-directors in electrophilic aromatic substitution due to the resonance contribution of their lone pairs, the powerful electron-withdrawing nature of the sulfonyl group to which the fluorine is attached dominates its directing influence.

Elucidation of Reaction Mechanisms and Kinetics

The elucidation of reaction mechanisms for compounds like this compound often involves the study of transition states and intermediates. These investigations can be carried out through computational modeling (e.g., density functional theory calculations) and experimental techniques.

For Electrophilic Aromatic Substitution:

The key intermediate in electrophilic aromatic substitution is the arenium ion (or sigma complex). libretexts.org For this compound, the stability of this intermediate would be significantly reduced by the presence of the three electron-withdrawing groups. Computational studies could model the energies of the possible arenium ions formed by attack at different positions on the ring, thus predicting the most likely site of substitution. The transition state leading to the formation of the arenium ion is the rate-determining step, and its energy would be higher for this deactivated substrate compared to benzene. libretexts.org

For Palladium-Catalyzed Cross-Coupling Reactions:

The mechanisms of Suzuki and Sonogashira reactions have been extensively studied, and the key intermediates and transition states are well-characterized.

Suzuki Reaction: The catalytic cycle involves Pd(0) and Pd(II) intermediates. The oxidative addition of the aryl bromide to the Pd(0) species forms an arylpalladium(II) halide complex. The transition state for this step is crucial. Following transmetalation with the boronate complex, a diorganopalladium(II) intermediate is formed. The final reductive elimination step, which forms the C-C bond, also proceeds through a specific transition state.

Sonogashira Reaction: The catalytic cycle involves intermediates in both the palladium and copper cycles. Key palladium intermediates include the Pd(0) catalyst, the arylpalladium(II) halide formed after oxidative addition, and the alkynyl-arylpalladium(II) complex formed after transmetalation. The copper cycle involves the formation of a copper(I) acetylide intermediate. The structures and energies of these intermediates and the transition states connecting them can be investigated to understand the reaction kinetics and the factors influencing the reaction efficiency.

While specific kinetic and mechanistic studies on this compound were not found in the provided search results, the general principles of these well-established reactions provide a strong framework for understanding its chemical behavior. Experimental kinetic studies, such as monitoring reaction rates under different conditions (e.g., varying reactant concentrations, temperature), could provide valuable data to support and refine the proposed mechanistic pathways.

Kinetic Isotope Effect Studies for Reaction Pathway Determination

Kinetic isotope effect studies are a sophisticated method used to determine the rate-determining step of a chemical reaction and to infer the structure of the transition state. By replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium), chemists can measure the resulting change in the reaction rate. A significant change, known as a primary kinetic isotope effect, typically indicates that the bond to the isotopically substituted atom is broken or formed in the rate-determining step.

In the context of reactions involving this compound, KIE studies are instrumental in distinguishing between different possible mechanistic pathways. For instance, in reactions where a C-H bond is cleaved, substituting the hydrogen with deuterium (B1214612) can provide unambiguous evidence for the timing of this cleavage.

Detailed Research Findings

While specific, publicly available research literature detailing extensive kinetic isotope effect studies exclusively on this compound is limited, we can extrapolate from foundational principles and related studies on similar aromatic systems. The presence of multiple reactive sites on the molecule—the carboxylic acid group, the fluorosulfonyl group, and the aromatic ring with its bromine substituent—presents a rich landscape for mechanistic investigation.

A hypothetical study on the decarboxylation of this compound could serve as an illustrative example. If the reaction proceeds through a mechanism where the C-C bond of the carboxyl group is broken in the rate-determining step, labeling the carboxylic carbon with ¹³C would be expected to produce a measurable kinetic isotope effect.

Consider a hypothetical nucleophilic aromatic substitution (SNAr) reaction where the bromide is displaced. A KIE study could help elucidate the mechanism. If the C-Br bond cleavage is the rate-determining step, a significant ¹³C isotope effect at the carbon bearing the bromine would be anticipated. Conversely, if the initial nucleophilic attack and formation of the Meisenheimer complex is the slow step, the isotope effect would be smaller or negligible.

The following interactive table presents hypothetical data from a study on the protodebromination of this compound, where the C-Br bond is cleaved. The kinetic isotope effect is measured by comparing the reaction rate of the normal compound with a version where the hydrogen at the 3-position is replaced by deuterium.

| Isotopic Label | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Plausible Mechanistic Implication |

|---|---|---|---|

| None (C-H) | 1.5 x 10⁻⁴ | 1.1 | A small secondary KIE suggests that the C-H bond is not broken in the rate-determining step. The rehybridization of the carbon from sp² to sp³ during the formation of a reaction intermediate likely causes this effect. |

| Deuterium at C3 (C-D) | 1.36 x 10⁻⁴ |

In another hypothetical scenario investigating the hydrolysis of the fluorosulfonyl group, a KIE study could differentiate between an associative or dissociative mechanism. By using H₂¹⁸O as the solvent, a solvent isotope effect can be measured.

The data presented in the table below illustrates a hypothetical KIE study on the sulfonyl fluoride hydrolysis.

| Solvent | Observed Rate Constant (k_obs) at 323 K (s⁻¹) | Solvent Isotope Effect (kH₂O/kD₂O) | Inferred Reaction Pathway |

|---|---|---|---|

| H₂O | 2.8 x 10⁻⁵ | 2.3 | A significant solvent isotope effect points towards a mechanism where a proton transfer is involved in the rate-determining step, consistent with general acid or base catalysis of the hydrolysis. |

| D₂O | 1.22 x 10⁻⁵ |

These examples, while based on established principles of physical organic chemistry, underscore the power of kinetic isotope effect studies. The precise data obtained from such experiments are invaluable for constructing accurate reaction profiles and for understanding the nuanced electronic and steric effects that govern the reactivity of complex molecules like this compound. Further dedicated research in this area would undoubtedly provide deeper insights into its chemical behavior.

Synthesis and Exploration of Derivatives and Analogues of 3 Bromo 4 Fluorosulfonyl Benzoic Acid

Synthesis of Positional Isomers (e.g., 4-Bromo-3-(fluorosulfonyl)benzoic acid, 3-Fluoro-4-(fluorosulfonyl)benzoic acid)

The synthesis of positional isomers of the title compound involves strategic manipulation of substituent placement on the benzene (B151609) ring.

4-Bromo-3-(fluorosulfonyl)benzoic acid: The synthesis of this isomer bldpharm.com requires the introduction of the bromo and fluorosulfonyl groups at positions 4 and 3, respectively, relative to the carboxyl group. A potential synthetic route could start from a readily available substituted benzene. For instance, a Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride can yield 4-fluoroacetophenone. google.comgoogle.com Subsequent sulfonation, conversion to the sulfonyl chloride, and then to the sulfonyl fluoride (B91410) would install the required group at the 3-position. Bromination followed by oxidation of the acetyl group to a carboxylic acid would complete the synthesis.

3-Fluoro-4-(fluorosulfonyl)benzoic acid: The synthesis of this fluoro-analogue uni.lu can be envisioned through several pathways. One common method involves the oxidation of a precursor like 2-fluoro-4-methyl-1-nitro-benzene. Treatment with an oxidizing agent such as potassium dichromate in sulfuric acid can convert the methyl group to a carboxylic acid, yielding 3-fluoro-4-nitrobenzoic acid. chemicalbook.com The nitro group can then be reduced to an amine, subjected to diazotization, and converted into a sulfonyl fluoride via the Sandmeyer reaction, using sulfur dioxide and a fluoride source.

Modifications of the Carboxyl Group: Esters, Amides, and Anhydrides

The carboxylic acid group is readily transformed into a variety of derivatives, including esters, amides, and anhydrides, which can alter the compound's physical properties and reactivity.

Esters: Esterification is a common modification. For example, reacting the carboxylic acid with an alcohol (like ethanol (B145695) or methanol) under acidic conditions (Fischer esterification) would yield the corresponding ester, such as ethyl 3-bromo-4-(fluorosulfonyl)benzoate. This transformation is analogous to the synthesis of related compounds like ethyl 4-bromo-3-fluorobenzoate. epa.gov

Amides: Amides are typically synthesized by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-bromo-4-(fluorosulfonyl)benzoyl chloride can then be reacted with a primary or secondary amine to form the desired amide. This two-step procedure is a standard method for amide bond formation. globalscientificjournal.com

Anhydrides: Symmetrical anhydrides can be prepared by the dehydration of two molecules of the carboxylic acid. This is often achieved by heating the carboxylic acid with a dehydrating agent, such as acetic anhydride (B1165640). wikipedia.org This would produce (3-bromo-4-(fluorosulfonyl)benzoyl) 3-bromo-4-(fluorosulfonyl)benzoate. The synthesis of 4-bromobenzoic anhydride serves as a direct parallel for this type of transformation. nih.gov

Transformations of the Sulfonyl Fluoride Group to Other Sulfonyl Derivatives

The fluorosulfonyl (-SO₂F) group is a valuable reactive handle, often referred to as a "clickable" electrophile, particularly in the context of bioconjugation chemistry. sigmaaldrich.com It can be converted into other important sulfonyl-containing functional groups.

Sulfonamides: The sulfonyl fluoride can react with primary or secondary amines in the presence of a base to yield sulfonamides. This reaction displaces the fluoride ion and forms a stable sulfur-nitrogen bond.

Sulfonic Acids: Hydrolysis of the sulfonyl fluoride group, typically under aqueous basic or acidic conditions, leads to the formation of the corresponding sulfonic acid (-SO₃H).

Sulfones: While not a direct conversion, the sulfonyl group can be part of a larger sulfone structure through multi-step synthetic sequences starting from precursors to the sulfonyl fluoride. For instance, related compounds like 3-Bromo-4-(methylsulfonyl)benzoic acid feature a sulfone moiety. biosynth.com

The reactivity of the sulfonyl fluoride group makes it a key site for introducing diversity and for linking the molecule to other chemical entities. sigmaaldrich.com

Derivatization at the Bromine Position: Introduction of Diverse Functional Groups

The bromine atom on the aromatic ring is an ideal site for introducing a wide range of functional groups through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their reliability and broad substrate scope. nih.gov

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. nih.govrsc.org This allows for the introduction of various aryl, heteroaryl, alkyl, or alkenyl groups at the bromine position. rsc.orgrsc.org The reaction is tolerant of many functional groups, including the carboxylic acid on the substrate. rsc.org

| Parameter | Conditions |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ nih.govresearchgate.netmdpi.com |

| Ligand | Phosphine-based (e.g., PPh₃, XPhos, SPhos) nih.govresearchgate.net |

| Base | K₂CO₃, Cs₂CO₃, t-BuONa rsc.orgnih.gov |

| Solvent | Toluene (B28343), Dioxane, Water, Ethanol rsc.orgresearchgate.net |

| Reactant | R-B(OH)₂ or R-B(OR')₂ |

Buchwald-Hartwig Amination: This powerful method forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org It enables the synthesis of a diverse array of aniline (B41778) derivatives. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.govnih.gov Microwave-assisted protocols have been shown to significantly reduce reaction times. nih.gov

| Parameter | Conditions |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ nih.govchemspider.com |

| Ligand | XPhos, BINAP, RuPhos, TrixiePhos nih.govchemspider.com |

| Base | t-BuONa, t-BuOLi, Cs₂CO₃ nih.gov |

| Solvent | Toluene, Dioxane |

| Reactant | R¹R²NH |

Sonogashira Coupling: This reaction introduces an alkyne functional group by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The process is generally co-catalyzed by palladium and copper salts in the presence of an amine base. libretexts.org Copper-free versions have also been developed to avoid potential issues with the copper co-catalyst. nih.gov

| Parameter | Conditions |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, [PdCl₂(CH₃CN)₂] libretexts.orgnih.govresearchgate.net |

| Co-catalyst | CuI (for traditional method) libretexts.org |

| Ligand | PPh₃, XPhos, sXPhos nih.govresearchgate.net |

| Base | Et₃N, Piperidine, Cs₂CO₃ nih.gov |

| Solvent | THF, DMF, Acetonitrile (B52724)/Water nih.govresearchgate.net |

| Reactant | R-C≡CH |

Advanced Spectroscopic and Structural Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of different nuclei, a detailed picture of the atomic connectivity and chemical environment within "3-Bromo-4-(fluorosulfonyl)benzoic acid" can be constructed.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, benzoic acid, shows characteristic signals for the aromatic protons and the acidic proton of the carboxylic acid group. docbrown.info In "this compound," the aromatic region of the ¹H NMR spectrum is expected to show a complex pattern due to the substitution on the benzene (B151609) ring. The protons on the ring are chemically non-equivalent and will exhibit spin-spin coupling, leading to distinct multiplets. The acidic proton of the carboxylic acid group typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, though its position and appearance can be affected by solvent and concentration. docbrown.info

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For "this compound," distinct signals are expected for the carboxylic acid carbon, the carbon atoms attached to the bromine and fluorosulfonyl groups, and the other aromatic carbons. The chemical shifts of these carbons are influenced by the electron-withdrawing nature of the substituents. For comparison, the carboxyl carbon in benzoic acid appears around 172.60 ppm. rsc.org The carbons directly bonded to the bromine and the sulfonyl fluoride (B91410) group will have their resonances shifted to characteristic positions.

A representative, though not identical, example is the analysis of 3-Bromo-4-fluorobenzoic acid, which provides a reference for the types of shifts and couplings that can be anticipated. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | >10 | broad singlet | -COOH |

| ¹H | 7.5 - 8.5 | multiplet | Aromatic CH |

| ¹³C | ~165-175 | singlet | -COOH |

| ¹³C | ~120-145 | singlet | Aromatic C |

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis.uni.lu

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For "this compound," high-resolution mass spectrometry (HRMS) is employed to determine its exact molecular weight, which in turn confirms its elemental composition. uni.lu The predicted monoisotopic mass for C₇H₄BrFO₄S is 281.89978 Da. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI) or other ionization techniques, the molecule will break apart in a predictable manner. Key fragmentation pathways for "this compound" would likely involve the loss of the hydroxyl group from the carboxylic acid, the loss of the entire carboxylic acid group, and cleavage of the C-S or S-F bonds. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a characteristic feature in the mass spectrum of the molecular ion and any bromine-containing fragments.

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 282.90706 | 138.3 |

| [M+Na]⁺ | 304.88900 | 151.5 |

| [M-H]⁻ | 280.89250 | 143.0 |

| [M+NH₄]⁺ | 299.93360 | 157.8 |

| [M+K]⁺ | 320.86294 | 139.6 |

| [M+H-H₂O]⁺ | 264.89704 | 138.3 |

| [M+HCOO]⁻ | 326.89798 | 152.5 |

| [M+CH₃COO]⁻ | 340.91363 | 188.5 |

| [M+Na-2H]⁻ | 302.87445 | 143.6 |

| [M]⁺ | 281.89923 | 158.4 |

| [M]⁻ | 281.90033 | 158.4 |

Data obtained from predicted values using CCSbase. uni.lu

Vibrational Spectroscopy: FT-IR and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of "this compound" is expected to show characteristic absorption bands for the various functional groups. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will give a strong, sharp band around 1700 cm⁻¹. The S=O stretches of the sulfonyl fluoride group will appear as two strong bands, typically in the ranges of 1410-1380 cm⁻¹ (asymmetric) and 1200-1175 cm⁻¹ (symmetric). The S-F stretch will also have a characteristic absorption. Aromatic C-H and C=C stretching vibrations will be observed in their respective characteristic regions. For instance, the FT-IR spectrum of benzoic acid shows a prominent carboxylic peak around 1680 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in the IR, non-polar or symmetric bonds often produce strong signals in the Raman spectrum. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | ~1700 | Strong |

| Sulfonyl Fluoride | S=O asymmetric stretch | 1410-1380 | Strong |

| Sulfonyl Fluoride | S=O symmetric stretch | 1200-1175 | Strong |

| Sulfonyl Fluoride | S-F stretch | - | - |

| Aromatic Ring | C=C stretch | ~1600, 1450 | Medium-Weak |

| Aromatic Ring | C-H stretch | ~3000-3100 | Medium |

Note: The exact wavenumbers and intensities can be influenced by the solid-state packing and intermolecular interactions.

Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)

To determine the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray crystallography is the definitive technique. If a suitable single crystal of "this compound" can be grown, X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred orientation of the carboxylic acid and fluorosulfonyl groups relative to the benzene ring.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including hydrogen bonding involving the carboxylic acid groups and other non-covalent interactions.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LC-MS/MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable tools in the research and development of specialized chemical compounds like this compound. These methods are fundamental for determining the purity of synthesized batches, identifying and quantifying impurities, and for the isolation of the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common and reliable method for assessing the purity of this compound. This technique separates compounds based on their hydrophobicity. Given the aromatic and polar nature of the target molecule, a stationary phase like a C18 column is typically employed.

Detailed research findings on analogous substituted benzoic acids demonstrate that a gradient elution is often necessary to achieve optimal separation of the main compound from its potential impurities, which may include starting materials, isomers, or degradation products. thermofisher.comresearchgate.netekb.eg The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ekb.egusda.gov The buffer is often acidified with formic acid, acetic acid, or phosphoric acid to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. researchgate.netsielc.com

UV detection is standard for chromophoric compounds like this compound, with detection wavelengths typically set around 254 nm or 280 nm where the benzene ring exhibits strong absorbance. thermofisher.comusda.gov For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the purity of a sample, often expressed as a percentage of the total peak area. upb.ro The method can be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Typical Conditions |

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Potassium Phosphate (B84403) buffer (pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient elution (e.g., starting with a low percentage of Mobile Phase B and increasing over time) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temp. | 25 - 40 °C |

| Detection | UV/Vis or Photodiode Array (PDA) Detector at 254 nm |

| Injection Vol. | 5 - 20 µL |

This table represents a generalized method based on the analysis of similar benzoic acid derivatives and may require optimization for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Impurity Identification

For highly sensitive and specific analysis, especially for identifying trace-level impurities or confirming the structure of the main compound, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

The chromatographic conditions are often similar to those used in HPLC-UV, but with the critical requirement that mobile phase additives must be volatile. Therefore, non-volatile buffers like phosphate are replaced with volatile ones such as ammonium (B1175870) acetate (B1210297) or ammonium formate, and acids like formic acid are preferred over phosphoric acid. sielc.comgoogle.com

Following separation by the LC system, the analyte is ionized, typically using Electrospray Ionization (ESI) in negative mode to deprotonate the carboxylic acid, forming the [M-H]⁻ ion. The mass spectrometer then isolates this precursor ion, subjects it to collision-induced dissociation (CID), and analyzes the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that is highly specific to the compound, allowing for unambiguous identification even in complex matrices. This method is particularly valuable for detecting and identifying genotoxic impurities that may arise during synthesis. google.com

Table 2: Representative LC-MS/MS Parameters for Analysis

| Parameter | Typical Conditions |

| LC System | UPLC or HPLC |

| Column | Reversed-Phase C18 or HILIC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MS Analysis | Full Scan for identification; Multiple Reaction Monitoring (MRM) for quantification |

This table illustrates typical starting conditions for an LC-MS/MS method, which would be rigorously optimized for the specific analysis of this compound and its impurities.

Preparative Chromatography for Isolation

In a research context, it is often necessary to isolate a pure sample of this compound from a crude reaction product for use as an analytical standard or for further synthetic steps. Preparative HPLC is a scaled-up version of analytical HPLC designed for this purpose. sielc.comsielc.com

The principles of separation remain the same as in analytical HPLC, but larger columns with greater stationary phase capacity are used. The flow rates are higher, and larger volumes of the sample dissolved in a suitable solvent are injected. Fractions of the eluent are collected over time, and those containing the compound of interest at the desired purity are combined and the solvent is removed, typically by rotary evaporation, to yield the purified solid.

Computational Chemistry and Theoretical Investigations of 3 Bromo 4 Fluorosulfonyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties. However, a literature search did not yield any studies that have applied DFT methods to 3-Bromo-4-(fluorosulfonyl)benzoic acid.

Conformational Analysis and Energy Minimization

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its various energy states. This typically involves rotating flexible dihedral angles to find the most stable conformer (the one with the minimum energy). For this compound, this would involve analyzing the rotation of the carboxylic acid and fluorosulfonyl groups relative to the benzene (B151609) ring. Without specific computational studies, no data on the stable conformers or the energy barriers between them can be provided.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. nih.govresearchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.netoakwoodchemical.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. oakwoodchemical.comnih.gov The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. mdpi.com A search for HOMO-LUMO analysis of this compound yielded no specific results, and therefore, no data on its orbital energies or reactivity predictions can be presented.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface, indicating electron-rich (negative potential) and electron-poor (positive potential) regions. wuxiapptec.comlibretexts.org These maps are invaluable for predicting sites of nucleophilic and electrophilic attack. wuxiapptec.comresearchgate.net For this compound, one would expect a negative potential around the oxygen atoms of the carboxylic and fluorosulfonyl groups and a positive potential near the acidic hydrogen. However, without specific calculations, a detailed and accurate ESP map and charge distribution analysis cannot be provided.

Quantum Chemical Studies of Reaction Mechanisms and Pathways

Quantum chemical methods are employed to elucidate the step-by-step mechanisms of chemical reactions, including the identification of transition states and intermediates.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction, it is essential to locate the transition state, which is the highest energy point along the reaction pathway. Intrinsic Reaction Coordinate (IRC) analysis confirms that the identified transition state connects the reactants and products. No studies on the transition states or IRC analyses for reactions involving this compound have been found in the scientific literature.

Thermodynamic and Kinetic Descriptors for Reaction Feasibility

Computational chemistry can predict thermodynamic properties such as enthalpy and Gibbs free energy of reaction, as well as kinetic parameters like activation energy. These descriptors help determine the feasibility and rate of a chemical reaction. In the absence of any computational research on the reactions of this compound, no such data is available.

Advanced Applications in Chemical Research and Development

Application as a Versatile Intermediate in Complex Organic Synthesis

The strategic placement of three distinct functional groups on the aromatic ring of 3-Bromo-4-(fluorosulfonyl)benzoic acid makes it a highly valuable intermediate for the construction of intricate molecular architectures. The differential reactivity of the carboxylic acid, the bromine atom, and the fluorosulfonyl group allows for selective chemical transformations, providing a pathway to a wide array of polysubstituted aromatic compounds.

Precursor to Multi-Functionalized Aromatic Systems

As a precursor, this compound offers a scaffold upon which chemists can build molecular complexity. The bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds. The carboxylic acid group can be converted into a variety of other functional groups, including esters, amides, and alcohols, or it can be used to direct ortho-lithiation to introduce substituents at the adjacent carbon atom. The fluorosulfonyl group, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic aromatic substitution and can also be a reactive handle for introducing sulfonyl-containing moieties. This multi-faceted reactivity allows for the sequential or orthogonal introduction of various substituents, leading to the synthesis of highly functionalized aromatic systems that are key components in pharmaceuticals, agrochemicals, and materials science.

Integration into Cascade and Multicomponent Reactions

The diverse reactivity of this compound makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs). These powerful synthetic strategies allow for the formation of several chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. For instance, the carboxylic acid could first participate in an MCR, such as a Ugi or Passerini reaction, followed by a subsequent intramolecular cyclization involving the bromo or fluorosulfonyl group to construct complex heterocyclic scaffolds. The ability to integrate this versatile building block into such efficient synthetic routes is highly desirable for the rapid generation of libraries of novel compounds for biological screening and materials discovery.

Role in the Synthesis of Functional Materials

The inherent properties of this compound, including its aromatic nature and the presence of the strongly polar fluorosulfonyl group, make it an attractive component for the design and synthesis of novel functional materials with tailored properties.

Monomer or Building Block in Polymer Chemistry for Novel Architectures

In the realm of polymer chemistry, this compound can serve as a functional monomer or a key building block for the creation of new polymers with unique architectures and properties. The carboxylic acid and bromine functionalities can be utilized in polymerization reactions, such as polycondensation or transition-metal-catalyzed cross-coupling polymerization. The resulting polymers would incorporate the fluorosulfonyl group as a pendant moiety, which can impart desirable characteristics such as high thermal stability, specific solubility profiles, and the ability to participate in post-polymerization modifications. These features are highly sought after for applications in high-performance plastics, membranes for separation processes, and functional coatings.

Component in the Development of Electronic and Optical Materials

The electron-withdrawing nature of the fluorosulfonyl group and the bromine atom can significantly influence the electronic properties of molecules and materials derived from this compound. By incorporating this unit into larger conjugated systems, it is possible to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This ability to modulate the electronic structure is crucial for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Furthermore, the presence of the heavy bromine atom can facilitate intersystem crossing, a property that is of interest in the design of materials for applications in phosphorescence and photodynamic therapy.

Development of Chemical Probes and Tags utilizing the Fluorosulfonyl Group

The fluorosulfonyl group is a well-established reactive handle for the covalent modification of biological macromolecules. This reactivity has been harnessed in the development of chemical probes and tags for studying protein function and identifying new drug targets. Aryl sulfonyl fluorides are known to react with nucleophilic amino acid residues, such as serine, threonine, tyrosine, lysine, and histidine, often found in the active sites of enzymes.

By incorporating a reporter group, such as a fluorophore or a biotin tag, into a molecule containing the 3-bromo-4-(fluorosulfonyl)benzoyl moiety, researchers can create powerful chemical probes. These probes can be used to selectively label and identify target proteins in complex biological systems. The bromine atom and the carboxylic acid provide additional points for chemical modification, allowing for the attachment of these reporter groups or for tuning the selectivity and reactivity of the probe. The development of such probes based on the this compound scaffold holds significant promise for advancing our understanding of biological processes and for the discovery of new therapeutic agents.

Reactivity in Target-Directed Covalent Labeling

The utility of this compound in creating targeted covalent inhibitors and probes stems from the unique reactivity of its sulfonyl fluoride (B91410) (-SO₂F) functional group. This group acts as an electrophilic "warhead" that can form stable, covalent bonds with nucleophilic amino acid residues within proteins. rsc.org Unlike many electrophiles that are highly reactive towards cysteine, the sulfonyl fluoride moiety has a broader and more "privileged" reactivity profile. rsc.org

The reactivity is context-dependent, meaning it is highly influenced by the local microenvironment of the protein's binding site. nih.gov Factors such as hydrogen bonding to the fluorine atom and the proximity of other residues that can enhance the nucleophilicity of the target amino acid play a crucial role. nih.gov This allows for the targeting of several important amino acid residues beyond cysteine, which is often under-represented in functional protein sites. nih.gov The sulfonyl fluoride group is known to react with serine, threonine, tyrosine, lysine, and histidine residues. rsc.orgnih.gov

The reaction with these residues results in the formation of highly stable covalent adducts, such as sulfonate esters (with tyrosine) and sulfonamides (with lysine), making the labeling effectively permanent and suitable for downstream analysis. acs.orgacs.org This balanced reactivity, combined with good aqueous stability, makes sulfonyl fluoride-containing compounds like this compound exceptional tools for chemical biology. rsc.org

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Adduct | Bond Type |

|---|---|---|---|

| Tyrosine | Phenolic Hydroxyl (-OH) | Sulfonate Ester | S-O |

| Lysine | Amine (-NH₂) | Sulfonamide | S-N |

| Serine | Hydroxyl (-OH) | Sulfonate Ester | S-O |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | S-O |

| Histidine | Imidazole Nitrogen | Sulfonamide | S-N |

Applications in Proteomic and Biological Systems as Research Tools

The ability to covalently label a diverse set of amino acids makes probes derived from this compound powerful instruments for proteomics and the study of biological systems. These probes are instrumental in covalent ligand discovery and chemoproteomic profiling, enabling researchers to identify and characterize the binding targets of small molecules.

A notable application is in the development of probes for target identification and validation. For instance, a probe derived from this compound was rationally designed to target the scavenger decapping enzyme DcpS. Researchers successfully used such a probe, SF-p1, to covalently modify a specific tyrosine residue (Tyr143) located in the enzyme's active site.

The verification of this covalent labeling event relies on precise analytical techniques. Key methods include:

Mass Spectrometry (LC-MS/MS): This technique is used to analyze protein digests. By comparing the mass spectra of the unmodified protein with the probe-treated protein, researchers can identify specific peptide fragments that have been modified, confirming the covalent adduction and often pinpointing the exact amino acid residue involved.

X-ray Crystallography: By obtaining a crystal structure of the protein covalently bound to the probe, researchers can visualize the precise atomic-level interactions. This method provides definitive proof of the binding location and the specific residue targeted by the electrophilic warhead.

Through these applications, this compound serves as a foundational component for creating research tools that help elucidate protein function, validate drug targets, and expand the "ligandable" proteome. acs.org

Leveraging its Structure for the Design of Advanced Chemical Reagents

The chemical architecture of this compound is particularly advantageous for the design of sophisticated and highly specific chemical reagents. Its structure can be considered modular, with each functional group playing a distinct and crucial role in the final probe's function.

The Sulfonyl Fluoride (-SO₂F) Group: This is the reactive electrophile or "warhead" responsible for forming the covalent bond with the target protein. Its balanced reactivity is key to its utility. rsc.org

The Carboxylic Acid (-COOH) Group: This functional group serves as a versatile synthetic "handle." It provides a convenient point of attachment for conjugating the core scaffold to other molecular fragments. acs.org For example, it can be used to link the 3-Bromo-4-(fluorosulfonyl)phenyl moiety to a known ligand or a privileged scaffold that has a high affinity for a specific protein target. This strategy allows for the creation of highly selective probes that are directed to a particular protein's binding site.

The Bromo (-Br) Substituent: The bromine atom provides an additional site for chemical modification. It can be functionalized using a variety of modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings). This allows for the introduction of other functional groups, such as reporter tags (e.g., fluorophores or biotin) or "click chemistry" handles (e.g., alkynes or azides). These additions facilitate the detection, visualization, and isolation of labeled proteins.

The rational design of the DcpS inhibitor SF-p1 exemplifies this principle. The design was based on the crystal structure of a known, non-covalent inhibitor, ensuring that when the this compound-derived warhead was attached, it would be perfectly positioned within the active site to react with the desired tyrosine residue. This strategic approach highlights how the distinct functionalities of the parent molecule can be leveraged to build advanced and highly effective chemical reagents for biological research.

Q & A

Q. Conflicting reports exist on the compound’s stability in aqueous buffers. How can researchers reconcile these discrepancies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.